beta-Myrcene-d6
Overview
Description
Beta-Myrcene-d6: is a deuterated form of beta-myrcene, a noncyclic monoterpene. Beta-myrcene is a naturally occurring compound found in various plants such as lemongrass, hops, basil, mangos, and ginger . It is recognized for its sedative, muscle relaxant, anti-inflammatory, and analgesic properties . The deuterated form, this compound, is used in scientific research to study the metabolism and pharmacokinetics of beta-myrcene.
Mechanism of Action
Target of Action
Beta-Myrcene, also known as 7-methyl-3-methylene-1,6-octadiene, is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively . It is a natural phytochemical compound present in various plant species and possesses potent anti-inflammatory activity . The primary targets of beta-Myrcene are believed to be the CB-2 receptors in the body .
Mode of Action
Beta-Myrcene interacts with its targets by stimulating the release of endogenous opioids, thereby decreasing the detection of pain in the body . It also acts upon the CB-2 receptors in the body in much the same way as CBD, exhibiting anti-inflammatory, analgesic properties, and promoting cell apoptosis .
Biochemical Pathways
Beta-Myrcene affects several biochemical pathways. It has been found to contribute to the production and maintenance of the mucus layer of the gut, which when compromised, can lead to indigestion, acid reflux, infections, ulcers, and leaky gut syndrome . It also plays a role in the biotransformation of β-myrcene into value-added compounds, with enhanced organoleptic/therapeutic properties .
Pharmacokinetics
It is known that beta-myrcene is a component of volatile oil, suggesting that it may be rapidly absorbed and distributed throughout the body .
Result of Action
The action of beta-Myrcene results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, pain relief, antibiotic properties, sedative effects, and antimutagenic properties . It also promotes cell apoptosis, which could be beneficial in the fight against cancer .
Action Environment
The action of beta-Myrcene can be influenced by environmental factors. For instance, it has been found in over 200 plants and was detected in the emissions of two representative plywood veneer dryers in the U.S . It is also present at a low relative abundance in the environment . Adherence to ever-changing regulations is necessary for the use of beta-Myrcene-d6 reference standards for environmental testing .
Biochemical Analysis
Biochemical Properties
Beta-Myrcene-d6 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the biotransformation of beta-myrcene into value-added compounds with enhanced organoleptic and therapeutic properties . This process is performed by resorting to the specialized enzymatic machinery of beta-myrcene-biotransforming bacteria .
Cellular Effects
This compound has potential biological activity, especially in HeLa cells . In this cell line, it leads to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage . It is also recognized as a sedative and muscle relaxant with anti-inflammatory and analgesic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It has been shown to act upon the CB-2 receptors in the body in much the same way as CBD . As such, it is an anti-inflammatory, analgesic, and also helpful in the fight against cancer by promoting cell apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound is safe and non-toxic , suggesting stability and minimal degradation over time.
Dosage Effects in Animal Models
Studies have shown that this compound has both pain-relieving and sedative effects in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it was metabolized with D. gossypina ATCC 10936 to the diol and a side product . It was also metabolized with G. applanatum, P. flabellatus, and P. sajor-caju to myrcenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Myrcene-d6 can be synthesized through the deuteration of beta-myrcene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound involves the large-scale deuteration of beta-myrcene. This process requires specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium atoms. The final product is then purified to obtain this compound with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Beta-Myrcene-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas (H2) and metal catalysts (e.g., palladium) are used.
Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
Beta-Myrcene-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of fragrances, flavors, and other industrial products.
Comparison with Similar Compounds
Beta-Myrcene-d6 is compared with other similar compounds, such as:
Alpha-Myrcene: An isomer of beta-myrcene with similar properties but different structural arrangement.
Limonene: Another monoterpene with similar applications but distinct chemical structure and properties.
Geraniol: A monoterpenoid with similar fragrance and flavor applications but different biological activities.
Uniqueness: this compound is unique due to its deuterated nature, which allows for detailed studies of its metabolism and pharmacokinetics. This makes it a valuable tool in scientific research for understanding the behavior of beta-myrcene in biological systems .
Properties
IUPAC Name |
8,8,8-trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWPYUMFXYFJY-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCCC(=C)C=C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676050 | |
Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75351-99-4 | |
Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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